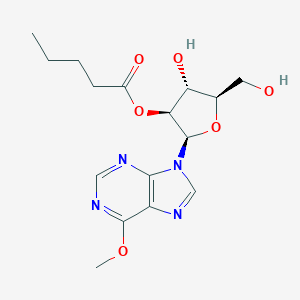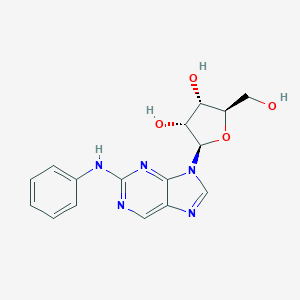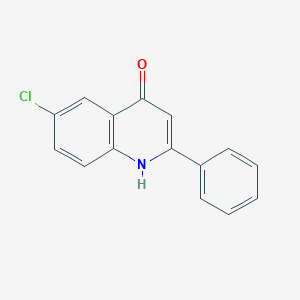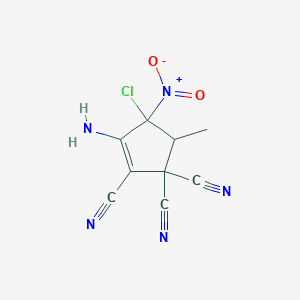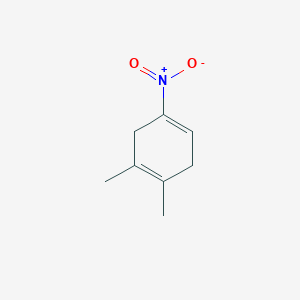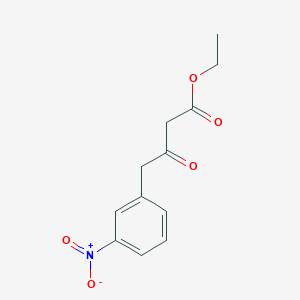
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl 3-oxobutanoate derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These derivatives are synthesized through different reactions, including Knoevenagel condensation and reactions involving diazoketoesters, and are characterized by spectral studies and X-ray diffraction .
Synthesis Analysis
The synthesis of ethyl 3-oxobutanoate derivatives is commonly achieved through Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its fluorine and methyl analogs were synthesized using this method with 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 4-methylbenzaldehyde, respectively, in the presence of piperidine and trifluoroacetic acid under reflux conditions . Additionally, ethyl 4,4,4-trifluoro-3-oxobutanoate was used as a precursor for the synthesis of various fluorine-containing heterocycles .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by spectral studies, including NMR and mass spectroscopy, and X-ray diffraction studies. For example, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed to crystallize in the monoclinic crystal system with a Z conformation about the C=C bond . Similar structural characterizations were performed for the fluorine and methyl analogs .
Chemical Reactions Analysis
The ethyl 3-oxobutanoate derivatives participate in various chemical reactions. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with nitrostyrenes to afford dihydrofuran derivatives . Moreover, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for the synthesis of hydroxamic acids and ureas from carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of substituents like chloro, fluoro, and methyl groups can affect the compound's antimicrobial and antioxidant activities, as seen in the studies of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its analogs . The introduction of trifluoromethyl groups can also lead to the formation of heterocycles with potential biological activities .
Applications De Recherche Scientifique
Antioxidant Properties :
- A study investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, using an in vitro hypochlorous system. This derivative demonstrated scavenger activity at high concentrations, suggesting potential antioxidant applications (Stanchev et al., 2009).
Growth-Regulating Activity on Plants :
- Another study assessed the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. The derivative Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate exhibited concentration-dependent growth-regulating activity, affecting plant growth and nitrogen-fixing capacity (Stanchev et al., 2010).
Synthesis of Chiral Tetronic Acid Derivatives :
- Research has been conducted on the asymmetric conjugate addition of Ethyl 4-chloro-3-oxobutanoate to nitroalkenes, resulting in chiral tetronic acid derivatives with excellent enantioselectivities. This indicates its use in synthesizing complex organic molecules (Yan et al., 2012).
Enzyme-Catalyzed Reduction in Organic Solvent-Water Systems :
- A study focused on the enzyme-catalyzed asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate in an organic solvent-water system. This research contributes to understanding enzymatic reactions in non-aqueous environments (Shimizu et al., 1990).
Synthesis and Characterization of Novel Compounds :
- Ethyl 2-benzylidene-3-oxobutanoate, related to Ethyl 3-oxobutanoate, was used in the synthesis of novel pyrazole derivatives, showcasing its utility in the development of new chemical entities (Naveen et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as nitrophenyl derivatives, have been shown to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, cell proliferation, and apoptosis .
Mode of Action
Nitrophenyl derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of protein-protein interactions . The resulting changes can affect cellular processes and lead to various biological effects.
Biochemical Pathways
Nitrophenyl derivatives have been reported to influence several biochemical pathways, including those involved in inflammation, oxidative stress, and cell death . The downstream effects of these pathway alterations can include changes in cell behavior, gene expression, and overall cellular homeostasis.
Pharmacokinetics
Nitrophenyl derivatives, such as nitrendipine, have been shown to have systemic clearance approaching liver blood flow, with a terminal half-life of around 8 hours . The bioavailability of these compounds can vary greatly, with values ranging from 15-25% . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Nitrophenyl derivatives have been reported to exert various biological effects, including anti-inflammatory, antioxidant, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBATUYMHEXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309505 | |
| Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116904-71-3 | |
| Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




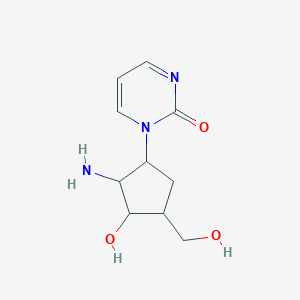

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)


